![molecular formula C7H6N4 B12893533 Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)
Imidazo[1,2-d][1,2,4]triazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-d][1,2,4]triazocine is a heterocyclic compound that features a fused ring system containing both imidazole and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-d][1,2,4]triazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine as a catalyst. This reaction proceeds through an annulation process, forming the desired this compound ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-d][1,2,4]triazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Imidazo[1,2-d][1,2,4]triazocine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of Imidazo[1,2-d][1,2,4]triazocine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-d][1,2,4]triazocine can be compared with other similar compounds such as:
- Imidazo[1,2-a][1,3,5]triazine
- Benzo[4,5]imidazo[1,2-d][1,2,4]triazine
- Imidazo[2,1-b][1,3]thiazine
Uniqueness: this compound is unique due to its specific ring fusion and the presence of both imidazole and triazine rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in different fields .
Propriétés
Formule moléculaire |
C7H6N4 |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
(5Z,7Z,9Z)-imidazo[1,2-d][1,2,4]triazocine |
InChI |
InChI=1S/C7H6N4/c1-2-7-8-4-5-11(7)6-10-9-3-1/h1-6H/b2-1-,9-3-,10-6- |
Clé InChI |
CZDFAZGHCQTCBO-OTWLTLNGSA-N |
SMILES isomérique |
C\1=C\C2=NC=CN2/C=N\N=C1 |
SMILES canonique |
C1=CC2=NC=CN2C=NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


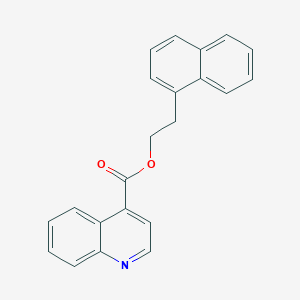
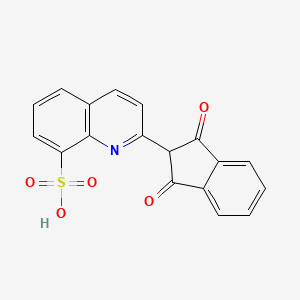
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)


![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12893472.png)
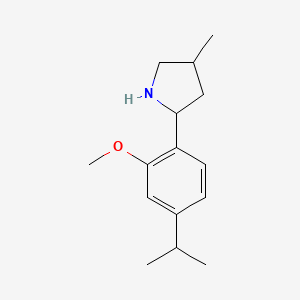
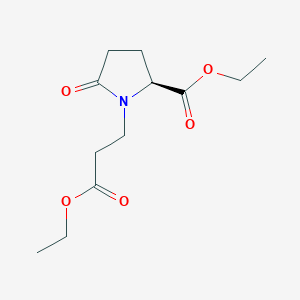
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
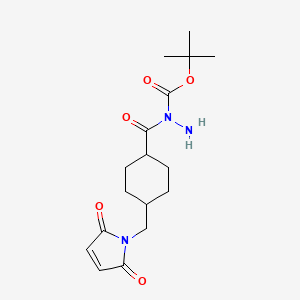
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)

